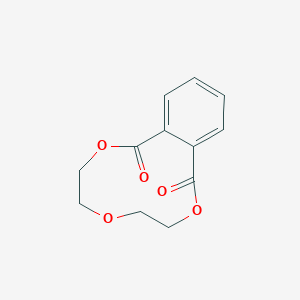

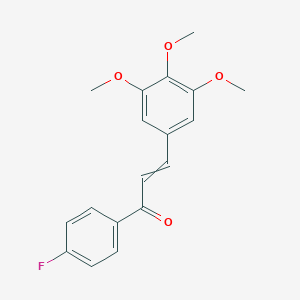

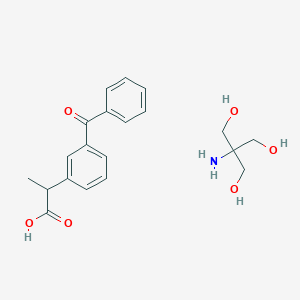

1-(4-氟苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chalcone derivatives, including 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation reaction. This reaction is catalyzed by a base and involves the condensation of acetophenones with aldehydes. For example, the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde with substituted acetophenones has been utilized for synthesizing similar compounds (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of chalcone derivatives, including our compound of interest, has been extensively studied through various analytical techniques. X-ray diffraction analysis has revealed that these compounds crystallize in different space groups, with dihedral angles between terminal rings indicating the orientation of substituted phenyl rings. For instance, a study reported a polymorph of the title compound with significant details about its crystalline structure and the orientation of its functional groups (Jasinski et al., 2009).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and substitution reactions, which can significantly alter their chemical properties. These reactions are often influenced by the presence of substituents on the phenyl rings. The synthesized compounds are characterized by their reactivity towards different chemical reagents, demonstrating the impact of substituents on their chemical behavior.

Physical Properties Analysis

The physical properties of chalcone derivatives, such as melting points, solubility, and crystal structure, have been the subject of various studies. These properties are crucial for understanding the material's stability, reactivity, and suitability for applications in different domains. For example, crystallographic studies provide insights into the compound's solid-state structure, contributing to the understanding of its physical behavior (Patil et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, including reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. Detailed studies on the compound's molecular orbitals, such as HOMO and LUMO analyses, provide valuable information on its chemical reactivity and potential applications in designing new materials with desired properties. For instance, studies involving the analysis of hyperpolarizability and electronic properties shed light on the compound's potential in nonlinear optical applications (Najiya et al., 2014).

科学研究应用

分子结构分析

- 类似化合物1-(4-氟苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮的分子结构和振动波数已经通过FT-IR、HF和DFT等各种方法进行了广泛研究。这些分析有助于理解分子的稳定性、电荷分布以及分子内的电子密度转移。这些研究对于理解化合物的性质以及其在材料科学和药理学等各个领域的潜在应用至关重要 (Najiya et al., 2014)。

晶体学和多晶形态

- 对1-(4-氟苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮及其多晶形态的晶体学研究揭示了有关化合物几何构型的详细信息,包括键角、二面角和分子构象。这些信息对于理解化合物的化学行为以及其与其他分子的相互作用至关重要,这在药物设计和材料科学等领域具有重要意义 (Jasinski et al., 2009)。

非线性光学(NLO)性质

- 已经研究了1-(4-氟苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮的某些类似物的非线性光学性质。这些化合物的第一超极化率是NLO应用中的关键参数。高超极化率值表明这些化合物在光子学和通信技术中具有潜在应用 (Sheena Mary et al., 2015)。

荧光研究

- 已经研究了异杂环香豆素衍生物的荧光受取代基的影响,这些衍生物在结构上类似于1-(4-氟苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮。这些化合物根据杂环环和连接到烯酮系统的三甲氧基取代苯环的吸收和荧光发射光谱表现出不同。了解这些化合物的荧光性质对于光学材料和传感器的开发具有重要意义 (Suwunwong et al., 2011)。

属性

IUPAC Name |

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPAWDMWSJYTRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293601 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105686-90-6 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the key structural difference between the two polymorphs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one identified in the study?

A1: Both polymorphs of 1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one share the same molecular formula and basic structure, featuring substituted phenyl rings connected by a propenone group. The key difference lies in the spatial arrangement of these groups. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)